molecular formula C26H23NO4 B11570018 3-[(4-Benzylpiperidin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione

3-[(4-Benzylpiperidin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione

Cat. No.: B11570018
M. Wt: 413.5 g/mol
InChI Key: CWNXJFPWPCWAEJ-UHFFFAOYSA-N
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Description

3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by its unique structure, which includes a benzylic piperidine moiety and a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-METHYL-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE apart is its unique combination of a benzylic piperidine moiety and a naphthofuran core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)-2-methylbenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C26H23NO4/c1-16-21(22-23(28)19-9-5-6-10-20(19)24(29)25(22)31-16)26(30)27-13-11-18(12-14-27)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3

InChI Key

CWNXJFPWPCWAEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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